molecular formula C17H11F3N2O B12729783 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- CAS No. 89069-71-6

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)-

Katalognummer: B12729783
CAS-Nummer: 89069-71-6
Molekulargewicht: 316.28 g/mol
InChI-Schlüssel: UTWGIWKDIZEVIX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that features a pyrimidinone core substituted with phenyl and trifluoromethyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenyl-3-(3-(trifluoromethyl)phenyl)amine with a suitable carbonyl compound under acidic or basic conditions to form the pyrimidinone ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)pyrrole
  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)quinazolinone
  • 2-Phenyl-3-(3-(trifluoromethyl)phenyl)benzimidazole

Uniqueness

4(3H)-Pyrimidinone, 2-phenyl-3-(3-(trifluoromethyl)phenyl)- is unique due to its specific substitution pattern and the presence of both phenyl and trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

89069-71-6

Molekularformel

C17H11F3N2O

Molekulargewicht

316.28 g/mol

IUPAC-Name

2-phenyl-3-[3-(trifluoromethyl)phenyl]pyrimidin-4-one

InChI

InChI=1S/C17H11F3N2O/c18-17(19,20)13-7-4-8-14(11-13)22-15(23)9-10-21-16(22)12-5-2-1-3-6-12/h1-11H

InChI-Schlüssel

UTWGIWKDIZEVIX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC=CC(=O)N2C3=CC=CC(=C3)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.